![molecular formula C19H23Cl2N3O2 B1417468 5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 433249-71-9](/img/structure/B1417468.png)
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C19H23Cl2N3O2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Amino Acid Derivatives
Methylene piperazine-2,5-diones, including compounds similar to the specified chemical, are important as synthetic intermediates. They are particularly used in the synthesis of amino acid derivatives, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions. This suggests their potential utility in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and biologically active substances (Chai & King, 1995).
Role in Synthesizing Piperazine Derivatives
The compound is also relevant in the synthesis of various piperazine derivatives. For instance, cyclodipeptide derivatives were prepared using similar compounds, showcasing its utility in the generation of complex molecular structures that are significant in drug design and medicinal chemistry (Qiu Li-hua et al., 2010).
Biological Activity of Piperazine-Related Compounds
Piperazine moieties, which are a part of the compound’s structure, have been found to exhibit significant antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Mohanty et al., 2015).
Cyclohexane-1,3-dione Derivatives in Organic Synthesis
The cyclohexane-1,3-dione moiety, a part of the chemical structure, is a key precursor in synthesizing a wide range of bioactive molecules. These derivatives have been used to create various heterocycles and natural products with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties (Sharma et al., 2021).
Impact on Anticonvulsant Activity
Related compounds, particularly those with aromatic substitution on the piperazine moiety, have shown promising anticonvulsant activity. This area of research is crucial in the development of new therapeutic agents for neurological disorders (Obniska et al., 2006).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c20-16-2-1-13(9-17(16)21)14-10-18(25)15(19(26)11-14)12-23-5-8-24-6-3-22-4-7-24/h1-2,9,12,14,22,25H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQCFWSPNQWYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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